molecular formula C16H15N3O4S B6636717 N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide

N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide

Cat. No. B6636717
M. Wt: 345.4 g/mol
InChI Key: ZBCGLQJDDYCLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as ODQ, and is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC). ODQ has been used in a variety of studies related to cardiovascular disease, cancer, and neurological disorders, among other areas of research. In

Scientific Research Applications

ODQ has been used in a variety of scientific research applications. One of the most common uses of ODQ is as an inhibitor of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide. N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide is an enzyme that plays a key role in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that has a variety of physiological effects. By inhibiting N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, ODQ can be used to study the role of cGMP in various biological processes. ODQ has been used in studies related to cardiovascular disease, cancer, and neurological disorders, among other areas of research.

Mechanism of Action

ODQ works by binding to the heme group of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, which is essential for the enzyme's activity. This binding prevents the enzyme from producing cGMP, leading to a decrease in the levels of this signaling molecule. The exact mechanism of ODQ's interaction with N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide is still not fully understood, but it is thought to involve the formation of a stable complex between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
ODQ has a variety of biochemical and physiological effects, depending on the specific context in which it is used. In general, ODQ's inhibition of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide leads to a decrease in the levels of cGMP, which can have a variety of downstream effects. For example, in the cardiovascular system, cGMP is involved in the regulation of blood vessel tone and platelet aggregation. Inhibition of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide by ODQ can therefore lead to changes in blood pressure and clotting. In cancer cells, cGMP is involved in the regulation of cell proliferation and apoptosis. Inhibition of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide by ODQ can therefore lead to changes in tumor growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ODQ in lab experiments is its specificity for N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide. Because ODQ targets a specific enzyme, it can be used to study the role of cGMP in various biological processes without affecting other signaling pathways. Additionally, ODQ is a potent inhibitor of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, which allows for the study of relatively low levels of cGMP. However, there are also some limitations to using ODQ in lab experiments. For example, ODQ's potency can make it difficult to titrate the inhibitor to achieve the desired level of inhibition. Additionally, ODQ's effects on other signaling pathways downstream of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving ODQ. One area of interest is the development of more potent and selective inhibitors of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide. This could allow for more precise manipulation of cGMP levels in various biological contexts. Additionally, there is interest in exploring the role of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and cGMP in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the potential therapeutic applications of ODQ and related compounds in the treatment of various diseases, such as cancer and cardiovascular disease.
Conclusion:
N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide, or ODQ, is a potent inhibitor of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide with a variety of scientific research applications. ODQ's specificity for N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and potency make it a useful tool for studying the role of cGMP in various biological processes, although its effects on other signaling pathways downstream of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide may complicate the interpretation of experimental results. There are many potential future directions for research involving ODQ, including the development of more potent and selective inhibitors of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and exploring the role of N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide and cGMP in neurological disorders.

Synthesis Methods

ODQ can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2-nitroaniline with ethyl chloroacetate to form the corresponding ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzenesulfonyl chloride to form ODQ. The final product is obtained as a white crystalline solid, which is typically purified by recrystallization.

properties

IUPAC Name

N-[4-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-6-8-13(9-7-12)24(22,23)19-10-16(21)18-14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGLQJDDYCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-YL)sulfonyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.